molecular formula C10H6BrNO3 B1373331 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 1272756-55-4

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No. B1373331
CAS RN: 1272756-55-4
M. Wt: 268.06 g/mol
InChI Key: RZDAQYJACDJDSS-UHFFFAOYSA-N
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Description

“6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 1272756-55-4 . It has a molecular weight of 268.07 . The IUPAC name for this compound is also "6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C .

Scientific Research Applications

Antibacterial Applications

Quinolones, including derivatives like “6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid”, are primarily known for their antibacterial properties. They work by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins and thus exhibiting bactericidal action . This makes them valuable in treating a variety of bacterial infections.

Anticancer Research

Some quinolone derivatives have shown potential in anticancer research. They target various cellular mechanisms that are crucial for cancer cell survival and proliferation .

Antiviral Activity

Quinolones have been explored for their antiviral properties against diseases such as hepatitis, HIV, and herpes. Their ability to interfere with viral replication makes them candidates for antiviral drug development .

Antifungal Uses

The structural versatility of quinolones allows them to be effective against fungal infections as well, providing a broad spectrum of antimicrobial activity .

Immunomodulatory Effects

Research has indicated that quinolones can have immunomodulatory effects, which could be beneficial in treating conditions like immunodepression .

Neuroprotective Potential

Quinolones have been studied for their potential neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases .

Tuberculosis Treatment

Due to their broad-spectrum antibiotic nature, quinolones are also used in the treatment of tuberculosis, especially in cases resistant to first-line drugs .

Malaria Therapy

Quinolone derivatives are being investigated for their use in malaria therapy, targeting the parasitic causes of the disease .

properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAQYJACDJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
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Reactant of Route 3
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6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 4
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 5
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 6
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

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